(3R)-3-Amino-3-(2-hydroxy-5-methylphenyl)propanoic acid
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Overview
Description
(3R)-3-Amino-3-(2-hydroxy-5-methylphenyl)propanoic acid is a chiral amino acid derivative It is characterized by the presence of an amino group, a hydroxyl group, and a methyl-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-3-(2-hydroxy-5-methylphenyl)propanoic acid can be achieved through several methods. One common approach involves the use of chiral catalysts to induce the desired stereochemistry. For example, the reduction of a suitable precursor, such as a keto acid, using a chiral reducing agent can yield the target compound with high enantiomeric purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are often employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(3R)-3-Amino-3-(2-hydroxy-5-methylphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the amino group can produce an amine .
Scientific Research Applications
(3R)-3-Amino-3-(2-hydroxy-5-methylphenyl)propanoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme-substrate interactions and protein structure.
Mechanism of Action
The mechanism by which (3R)-3-Amino-3-(2-hydroxy-5-methylphenyl)propanoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
(3R)-3-Amino-3-(2-hydroxy-5-methoxyphenyl)propanoic acid: Similar structure but with a methoxy group instead of a methyl group.
(3R)-3-Amino-3-(2-hydroxy-4-methylphenyl)propanoic acid: Similar structure but with the methyl group in a different position on the phenyl ring.
Uniqueness
(3R)-3-Amino-3-(2-hydroxy-5-methylphenyl)propanoic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its chiral nature allows for enantioselective interactions with biological targets, making it valuable in the development of stereospecific drugs and catalysts .
Properties
Molecular Formula |
C10H13NO3 |
---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
(3R)-3-amino-3-(2-hydroxy-5-methylphenyl)propanoic acid |
InChI |
InChI=1S/C10H13NO3/c1-6-2-3-9(12)7(4-6)8(11)5-10(13)14/h2-4,8,12H,5,11H2,1H3,(H,13,14)/t8-/m1/s1 |
InChI Key |
ABIMHPOXNOAVDA-MRVPVSSYSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)O)[C@@H](CC(=O)O)N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C(CC(=O)O)N |
Origin of Product |
United States |
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